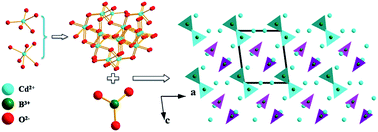A new polymorph of Cd3B2O6: synthesis, crystal structure and phase transformation†
RSC Advances Pub Date: 2014-02-26 DOI: 10.1039/C4RA00671B
Abstract
A new polymorph of Cd3B2O6 (β-Cd3B2O6) has been grown through spontaneous crystallization with the flux system. β-Cd3B2O6 crystallizes in triclinic space group P![[1 with combining macron]](https://www.rsc.org/images/entities/char_0031_0304.gif) and features a three-dimensional Cd–O network composed of CdOn (n = 5, 6) distorted polyhedra and isolated planar BO3 groups. The phase transformation of Cd3B2O6 has been studied by the structure analysis and powder X-ray diffraction. TG-DSC measurement reveals the melting behavior and phase transformation temperature. Furthermore, the IR spectrum was measured. The detailed structure comparison between Cd3B2O6 and other cadmium-containing borates, such as CdB4O7, CdB2O4 and Cd2B2O5 was also carried out.
and features a three-dimensional Cd–O network composed of CdOn (n = 5, 6) distorted polyhedra and isolated planar BO3 groups. The phase transformation of Cd3B2O6 has been studied by the structure analysis and powder X-ray diffraction. TG-DSC measurement reveals the melting behavior and phase transformation temperature. Furthermore, the IR spectrum was measured. The detailed structure comparison between Cd3B2O6 and other cadmium-containing borates, such as CdB4O7, CdB2O4 and Cd2B2O5 was also carried out.

Recommended Literature
- [1] Student-centred active learning approaches to teaching quantum chemistry and spectroscopy: quantitative results from a two-year action research study
- [2] Structures and interaction energies of stacked graphene–nucleobase complexes†
- [3] Water-soluble and phosphorus-containing carbon dots with strong green fluorescence for cell labeling†
- [4] Volatilisation of substituted ferrocene compounds of different sizes from room temperature ionic liquids: a kinetic and mechanistic study†
- [5] Structure of the kanamycin–calix[4]arene di-O-phosphonate salt†
- [6] Stabilization of α-helices by the self-assembly of macrocyclic peptides on the surface of gold nanoparticles for molecular recognition†
- [7] Study by ultraviolet–visible derivative spectrophotometry of some antibiotics. Part I. Molecular interactions of benzylpenicillin in aqueous solution
- [8] Stabilization of [poly(allylamine)–tannic acid]n multilayer films in acidic and basic conditions after crosslinking with NaIO4†
- [9] Strong base pre-treatment for colorimetric sensor array detection and identification of N-methyl carbamate pesticides†
- [10] Triplet state structure–property relationships in a series of platinum acetylides: effect of chromophore length and end cap electronic properties†










